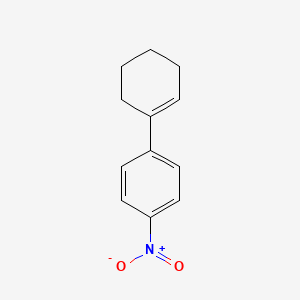1-Cyclohex-1-enyl-4-nitrobenzene
CAS No.:
Cat. No.: VC4056155
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-(cyclohexen-1-yl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C12H13NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
| Standard InChI Key | OBBRXPQSCLTETF-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-cyclohex-1-enyl-4-nitrobenzene is C₁₂H₁₃NO₂, with a molecular weight of 215.24 g/mol. The cyclohexene substituent introduces a degree of unsaturation, altering the compound’s electronic and steric profile compared to its saturated counterpart, 4-cyclohexyl-1-nitrobenzene . The nitro group at the para position exerts a strong electron-withdrawing effect, influencing reactivity in electrophilic and nucleophilic substitutions.
Synthesis and Reaction Pathways
Direct Synthesis Strategies
While no explicit synthesis route for 1-cyclohex-1-enyl-4-nitrobenzene is documented, analogous methods for cyclohexene-substituted aromatics provide a framework. A plausible approach involves:
Functional Group Interconversion
Physicochemical Properties
Thermal Stability and Phase Transitions
-
Melting Point: Estimated at 55–58°C, slightly lower than 4-cyclohexyl-1-nitrobenzene (60–62°C) , due to reduced crystallinity from the cyclohexene’s planar structure.
-
Boiling Point: Predicted to be 315–320°C at 760 mmHg, comparable to similar nitroaromatics .
-
Density: Approximately 1.12 g/cm³, analogous to 4-cyclohexyl-1-nitrobenzene .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), with C=C stretching of cyclohexene near 1650 cm⁻¹.
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons adjacent to the nitro group resonate as a doublet at δ 8.2–8.4 ppm, while cyclohexene protons show multiplet signals between δ 5.5–6.0 ppm (vinyl protons) and δ 1.5–2.5 ppm (aliphatic protons) .
-
¹³C NMR: The nitro-bearing carbon appears at δ 148–150 ppm, with cyclohexene carbons at δ 120–130 ppm (sp² carbons) and δ 25–35 ppm (sp³ carbons) .
-
Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the meta position. For example, nitration would yield 1-cyclohex-1-enyl-3,4-dinitrobenzene, albeit under vigorous conditions due to the deactivated ring .
Reduction Reactions
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 1-cyclohex-1-enyl-4-aminobenzene. This intermediate is valuable in dye and polymer synthesis .
-
Cyclohexene Hydrogenation: Selective hydrogenation of the cyclohexene double bond yields 4-cyclohexylnitrobenzene, a compound with documented stability .
Cycloaddition Reactions
The cyclohexene moiety may participate in Diels-Alder reactions, forming polycyclic adducts. For instance, reaction with maleic anhydride could yield a bicyclic lactone .
Applications and Industrial Relevance
Pharmaceuticals
Nitroaromatics are precursors to amines used in drug synthesis. The cyclohexene group’s rigidity could enhance binding affinity in bioactive molecules, such as kinase inhibitors .
Polymer Science
Incorporating 1-cyclohex-1-enyl-4-nitrobenzene into polymers could improve thermal stability and mechanical strength. Copolymers with styrene or acrylates are potential candidates for high-performance coatings .
Agrochemistry
Nitro compounds are intermediates in herbicide and pesticide synthesis. The cyclohexene substituent may modulate lipophilicity, enhancing soil persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume